molecular formula C6H2Cl2FI B6284548 1,5-dichloro-2-fluoro-4-iodobenzene CAS No. 1207875-89-5

1,5-dichloro-2-fluoro-4-iodobenzene

Cat. No.: B6284548
CAS No.: 1207875-89-5
M. Wt: 290.9
InChI Key:
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Description

1,5-Dichloro-2-fluoro-4-iodobenzene is an aromatic compound with the molecular formula C6H2Cl2FI It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dichloro-2-fluoro-4-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of 2-fluoro-1,5-dichlorobenzene. This process typically uses iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions to introduce the iodine atom into the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation reactions. These processes are optimized for yield and efficiency, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-fluoro-4-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.

    Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, typically in polar aprotic solvents like dimethyl sulfoxide.

    Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate or cesium carbonate, with solvents such as tetrahydrofuran or toluene.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives, depending on the nucleophile used.

    Coupling Reactions: Products are typically biaryl compounds or other complex aromatic structures.

Scientific Research Applications

1,5-Dichloro-2-fluoro-4-iodobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of halogenated aromatic compounds’ interactions with biological systems.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5-dichloro-2-fluoro-4-iodobenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the halogen atoms. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dichloro-2-fluoro-5-iodobenzene
  • 1,3-Dichloro-2-fluoro-4-iodobenzene
  • 1,5-Dichloro-2-fluoro-3-iodobenzene

Uniqueness

1,5-Dichloro-2-fluoro-4-iodobenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of multiple halogen atoms also enhances its utility in various synthetic applications, making it a valuable compound in organic chemistry.

Properties

CAS No.

1207875-89-5

Molecular Formula

C6H2Cl2FI

Molecular Weight

290.9

Purity

95

Origin of Product

United States

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